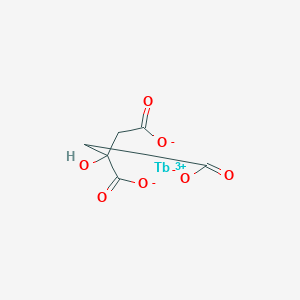
Terbium citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium citrate is a useful research compound. Its molecular formula is C6H5O7Tb and its molecular weight is 348.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioimaging Applications
Luminescent Nanoparticles
Terbium citrate has been utilized in the development of luminescent nanoparticles, specifically citrate-functionalized terbium-substituted carbonated apatite nanoparticles. These nanoparticles exhibit excellent luminescence properties, making them suitable for bioimaging applications. Research has demonstrated their cytocompatibility with various cancer cell lines (A375, MCF7, HeLa) and healthy fibroblast cells. The nanoparticles allow for intracellular visualization through flow cytometry and fluorescence confocal microscopy without the need for additional fluorescent dyes .
RNA Visualization
In electron microscopy, this compound has been employed to visualize RNA at an ultrastructural level. This method provides fine contrast for RNA structures on ultrathin sections, enhancing the ability to study nucleic acids within cellular contexts . The enhancement of terbium emission intensity upon binding to single-stranded nucleic acids further supports its utility in RNA studies .
Molecular Sensing
Chemosensors
this compound is also explored as a component in chemosensing applications. It has been integrated into Förster Resonance Energy Transfer (FRET) systems to analyze membrane protein interactions on living cell surfaces. The unique luminescence properties of terbium complexes facilitate the monitoring of biological processes at a molecular level .
Nuclear Medicine
Radionuclide Applications
Recent advancements have highlighted the potential of terbium radionuclides (e.g., 161Tb) in cancer diagnosis and therapy. These isotopes can be used in single photon emission computed tomography (SPECT) imaging and targeted radiotherapy, showing promise for treating minimal residual disease . The production of these radionuclides is currently being optimized to meet clinical needs, with ongoing research focusing on enhancing production yields and protocols.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Case Studies
- Citrate-Functionalized Nanoparticles : A study conducted on Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles revealed their biocompatibility and luminescent properties suitable for living cell imaging. The research demonstrated effective cellular uptake and visualization capabilities using advanced imaging techniques .
- RNA Visualization Techniques : Research utilizing this compound for visualizing RNA structures via electron microscopy showcased its ability to provide fine ultrastructural details, contributing to a deeper understanding of RNA dynamics within cells .
- Radionuclide Development : Investigations into the production and application of terbium radionuclides have indicated their viability for clinical use in cancer treatment, with specific focus on improving production protocols to enhance therapeutic efficacy .
特性
CAS番号 |
13482-49-0 |
|---|---|
分子式 |
C6H5O7Tb |
分子量 |
348.02 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChIキー |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Key on ui other cas no. |
13482-49-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















